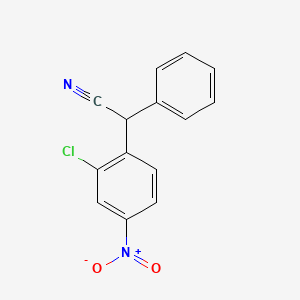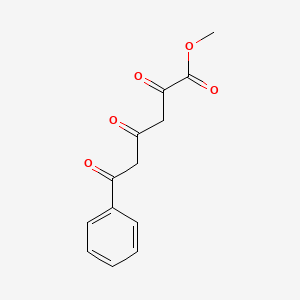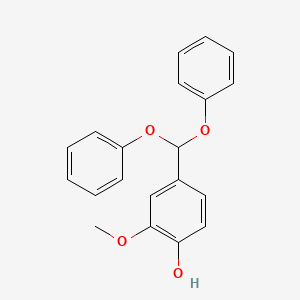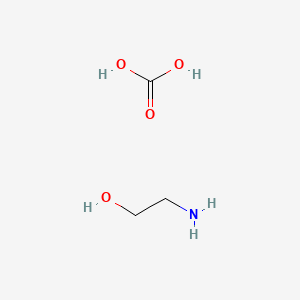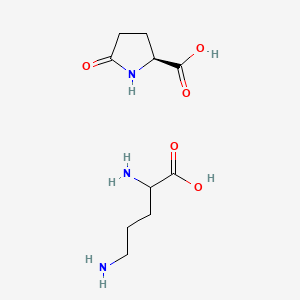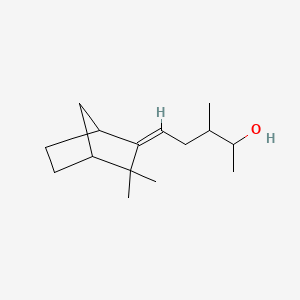
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol is a chemical compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol . It is also known by other names such as δ (2,β)-Norbornaneethanol, 3,3-dimethyl-; 2,2-Dimethyl-1-norbornylideneethanol; and Patchenol . This compound is characterized by its bicyclic structure, which includes a norbornane framework with a dimethyl substitution.
Preparation Methods
The synthesis of 5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 3,3-dimethylbicyclo(2.2.1)hept-2-ene with a suitable alcohol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol can be compared with other similar compounds, such as:
- 2,2-Dimethyl-1-norbornylideneethanol
- 8-Camphenemethanol
- Patchenol
These compounds share similar bicyclic structures and chemical properties but may differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
CAS No. |
94291-51-7 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(5Z)-5-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)-3-methylpentan-2-ol |
InChI |
InChI=1S/C15H26O/c1-10(11(2)16)5-8-14-12-6-7-13(9-12)15(14,3)4/h8,10-13,16H,5-7,9H2,1-4H3/b14-8- |
InChI Key |
KGFHMTBDEFERCZ-ZSOIEALJSA-N |
Isomeric SMILES |
CC(C/C=C\1/C2CCC(C2)C1(C)C)C(C)O |
Canonical SMILES |
CC(CC=C1C2CCC(C2)C1(C)C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







